4-Methyl-2-(oxetan-3-yloxy)-1,3-thiazole

Description

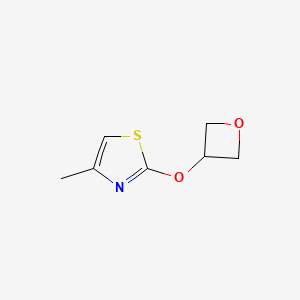

4-Methyl-2-(oxetan-3-yloxy)-1,3-thiazole is a substituted thiazole derivative characterized by a methyl group at the C4 position and an oxetan-3-yloxy moiety at the C2 position of the thiazole ring. The thiazole scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name |

4-methyl-2-(oxetan-3-yloxy)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-5-4-11-7(8-5)10-6-2-9-3-6/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJBOBVAYFYPRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)OC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(oxetan-3-yloxy)-1,3-thiazole typically involves the reaction of 4-methylthiazole with oxetane derivatives under specific conditions. One common method involves the use of oxetan-3-ol as a starting material, which reacts with 4-methylthiazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The choice of reagents and solvents is also carefully considered to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Electrophilic Substitution at the Thiazole Ring

The 1,3-thiazole core is electron-deficient, directing electrophilic substitution to the 5-position. For 4-methyl-2-(oxetan-3-yloxy)-1,3-thiazole, the presence of the electron-withdrawing oxetane ether group at position 2 enhances this effect.

-

Nitration : Likely occurs at the 5-position under mixed acid (HNO₃/H₂SO₄) conditions, yielding 5-nitro derivatives (e.g., 5-nitro-4-methyl-2-(oxetan-3-yloxy)-1,3-thiazole ) .

-

Halogenation : Bromination or chlorination with reagents like NBS or SO₂Cl₂ would target the same position .

Nucleophilic Substitution at the Oxetane Ether

The oxetan-3-yloxy group is prone to nucleophilic attack due to ring strain and the leaving group ability of oxygen.

-

Ring-Opening Reactions :

Functionalization of the Methyl Group

The 4-methyl group can undergo oxidation or radical-mediated reactions:

-

Oxidation : Using KMnO₄ or CrO₃ converts the methyl group to a carboxylic acid, forming 4-carboxy-2-(oxetan-3-yloxy)-1,3-thiazole .

-

Bromination : NBS/light initiates allylic bromination, yielding 4-(bromomethyl)-2-(oxetan-3-yloxy)-1,3-thiazole .

Cross-Coupling Reactions

The thiazole ring can participate in Suzuki-Miyaura or Stille couplings at the 5-position:

Hydrolysis of the Oxetane Ether

Under acidic or basic conditions, the oxetane ring undergoes hydrolysis:

-

Acidic Hydrolysis (HCl/H₂O): Forms 3-hydroxypropanal and 4-methyl-2-hydroxy-1,3-thiazole .

-

Basic Hydrolysis (NaOH): Yields sodium 3-hydroxypropanoxide and the same thiazole product.

Condensation with Hydrazines

The 2-position oxetane ether can act as a leaving group in nucleophilic aromatic substitution:

-

Reaction with hydrazines (e.g., NH₂NH₂) produces 4-methyl-2-hydrazinyl-1,3-thiazole , a scaffold with demonstrated anticancer activity .

Key Challenges and Research Gaps

-

Regioselectivity : Competing reactivity between the thiazole ring and oxetane substituent requires precise control .

-

Stability : The oxetane ring may degrade under harsh conditions, limiting synthetic utility .

-

Biological Relevance : Derivatives like hydrazinyl-thiazoles show promise in anticancer applications but lack in vivo studies .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antifungal Activity

Recent studies have indicated that thiazole derivatives, including those related to 4-Methyl-2-(oxetan-3-yloxy)-1,3-thiazole, exhibit significant antifungal properties. For instance, a series of thiazole compounds demonstrated promising inhibitory activity against Candida albicans, a common fungal pathogen. The most effective compounds showed lower minimum inhibitory concentration (MIC) values compared to established antifungal agents such as fluconazole, suggesting their potential as new antifungal therapies .

Table 1: Antifungal Activity of Thiazole Derivatives

| Compound | MIC (μg/mL) | Comparison Drug | Comparison MIC (μg/mL) |

|---|---|---|---|

| 7a | 7.81 | Fluconazole | 15.62 |

| 7e | 3.9 | Fluconazole | 15.62 |

1.2 Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer activities. Compounds derived from thiazole structures have shown effectiveness against various cancer cell lines, including lung adenocarcinoma and glioblastoma . For example, certain thiazole compounds demonstrated selective cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin.

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 19 | NIH/3T3 | 23.30 ± 0.35 |

| 20 | U251 (Glioblastoma) | <1000 |

1.3 Mechanism of Action

The mechanism by which these thiazole derivatives exert their effects often involves interaction with specific enzymes or pathways within the pathogen or cancer cells. For instance, some studies suggest that these compounds may act as noncompetitive inhibitors of critical enzymes involved in fungal sterol biosynthesis, thereby disrupting cell membrane integrity and function .

Agricultural Applications

2.1 Herbicidal Activity

Emerging research has explored the use of thiazole derivatives as herbicides. Certain compounds have shown efficacy in inhibiting weed growth, indicating their potential as agricultural chemicals for crop protection . The development of these compounds aims to provide more environmentally friendly alternatives to traditional herbicides.

Table 3: Herbicidal Efficacy of Thiazole Derivatives

| Compound | Activity Level |

|---|---|

| New Thiazole A | High |

| New Thiazole B | Moderate |

Mechanism of Action

The mechanism of action of 4-Methyl-2-(oxetan-3-yloxy)-1,3-thiazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxetane ring and thiazole moiety may contribute to its binding affinity and specificity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Comparison of Thiazole Derivatives

Structure–Activity Relationship (SAR) Insights

- C4 Substituents : Methyl groups at C4 (as in the target compound) confer higher inhibitory activity compared to bulkier substituents like isopropyl or thienyl. For example, 4-methyl-thiazole derivatives (e.g., compound 6a) demonstrated superior in vitro activity over 4-(2-thienyl)-thiazole analogs (compound 6i) .

- C2 Substituents: Electron-withdrawing groups (e.g., oxetan-3-yloxy, trifluoromethylphenyl) may enhance binding to target proteins. Pyridin-2-ylamino substituents (as in pyridine-thiazole hybrids) improve anticancer activity by interacting with kinase active sites .

- Ring Systems : 1,3-Thiazoles generally outperform 1,3,4-thiadiazoles in inhibitory potency. For instance, thiazole derivatives (6a–i) showed greater activity than thiadiazole analogs (11a–f) .

Antifungal Activity

C4 lipophilic substituents (e.g., methyl, chloromethyl) are critical for antifungal efficacy against Candida species. The target compound’s methyl group aligns with this trend, though its oxetane moiety may reduce membrane permeability compared to more hydrophobic groups .

Anti-inflammatory and Other Activities

Thiazole-5-ylacetic acid derivatives are known for anti-inflammatory activity, though the target compound’s oxetane group may divert its mechanism toward kinase modulation rather than cyclooxygenase inhibition .

Biological Activity

4-Methyl-2-(oxetan-3-yloxy)-1,3-thiazole is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the formation of thiazole derivatives through various chemical reactions such as O-alkylation followed by N-alkylation. These methods have been optimized to achieve high yields and purity of the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown selective cytotoxicity against various cancer cell lines, particularly breast cancer cells.

Key Findings:

- Cytotoxicity: The compound demonstrated significant antiproliferative effects with IC50 values indicating strong activity against MCF-7 and MDA-MB-231 breast cancer cell lines (IC50 = 5.73 µM and 12.15 µM respectively) .

- Mechanism of Action: The anticancer effects are attributed to the inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The compound exhibited an IC50 value of 0.093 µM against VEGFR-2 .

- Cell Cycle Arrest and Apoptosis: Treatment with this compound resulted in G1 phase cell cycle arrest and induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies indicate that this compound possesses significant activity against both gram-positive and gram-negative bacteria.

Antimicrobial Efficacy:

- The compound has shown strong inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several studies have explored the biological activities of thiazole compounds similar to this compound:

- Breast Cancer Study: A study involving novel thiazole analogues demonstrated potent anticancer activity with low cytotoxicity towards normal cells. The mechanistic insights revealed that these compounds could induce apoptosis and inhibit cancer cell proliferation effectively .

- Antimicrobial Research: Research on thiazole derivatives showed promising results in inhibiting pathogens responsible for infections. For instance, compounds were tested against E. coli and S. aureus, showcasing significant antibacterial properties .

Data Tables

| Compound | Activity Type | Target Cells/Pathogen | IC50 Value (µM) |

|---|---|---|---|

| This compound | Anticancer | MCF-7 | 5.73 |

| This compound | Anticancer | MDA-MB-231 | 12.15 |

| Thiazole Derivative X | Antimicrobial | E. coli | 33 nM |

| Thiazole Derivative Y | Antimicrobial | S. aureus | IC50 Not Specified |

Q & A

Q. What synthetic methodologies are applicable for synthesizing 4-Methyl-2-(oxetan-3-yloxy)-1,3-thiazole and its analogs?

Methodological Answer: The synthesis of thiazole derivatives typically involves cyclization reactions or functional group modifications. For example:

- Hantzsch Thiazole Synthesis : Reacting thioureas with α-halo ketones or esters under reflux conditions. demonstrates the use of benzimidazole precursors coupled with thiazole-triazole acetamide derivatives via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Solvent and Catalyst Optimization : Yields can be improved by varying solvents (e.g., DMSO, ethanol) and catalysts (e.g., triethylamine). For instance, highlights the use of 2-(trimethylsilyl)thiazole in a low-temperature reaction with Boc-protected oxazolidine, achieving high stereoselectivity .

- Purification : Crystallization using water-ethanol mixtures (as in ) or column chromatography is recommended for isolating pure products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. provides detailed NMR data for a thiazole derivative, including δ values for aromatic protons and cyclopropyl groups .

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O, C-N) via absorption bands. For example, reports a C=N stretch at 1620 cm⁻¹ and C-S at 680 cm⁻¹ .

- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N ratios (e.g., : C 69.48% exp. vs. 69.72% calc.) .

Q. How can reaction conditions be optimized to mitigate common synthetic challenges (e.g., low yields, impurities)?

Methodological Answer:

- Temperature Control : Low-temperature reactions (e.g., -78°C in ) reduce side reactions .

- Catalyst Screening : Cu(I) catalysts () or organocatalysts improve regioselectivity in heterocyclic couplings .

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates () .

Advanced Research Questions

Q. How do structural modifications at the 2- and 4-positions of the thiazole ring influence bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 2- and 4-positions (e.g., aryl, alkyl, or heteroaryl groups) can modulate interactions with biological targets. demonstrates that electron-withdrawing groups (e.g., NO₂, CN) at these positions enhance antimicrobial activity in thiazole derivatives .

- Bioisosteric Replacement : Replacing the oxetan-3-yloxy group with morpholine or piperazine (as in ) alters solubility and target affinity .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions. used docking to identify hydrogen bonds between thiazole derivatives and bacterial enzyme active sites .

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS). ’s docking poses (e.g., compound 9c binding to α-glucosidase) validate these approaches .

Q. How can researchers address solubility limitations of thiazole derivatives in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.